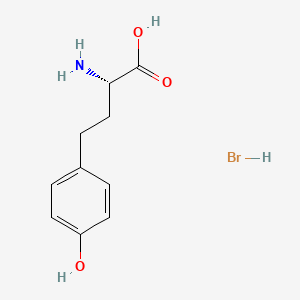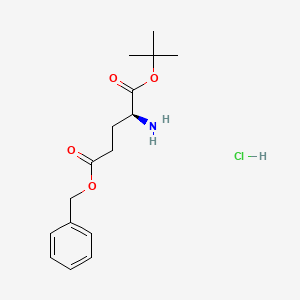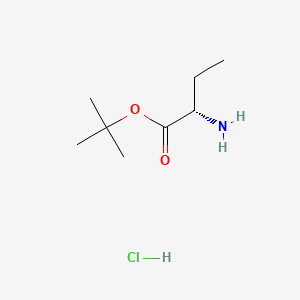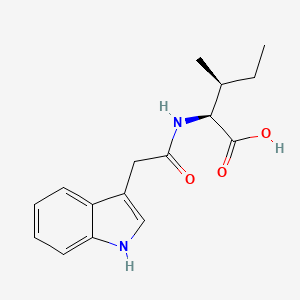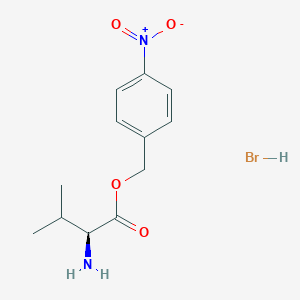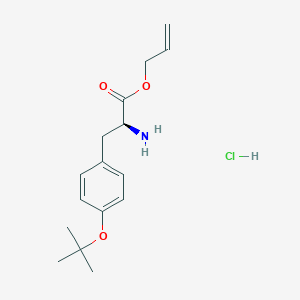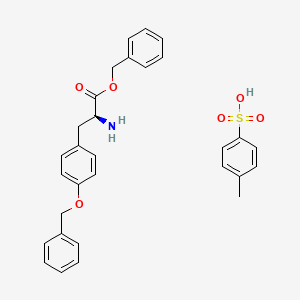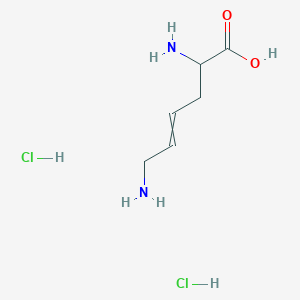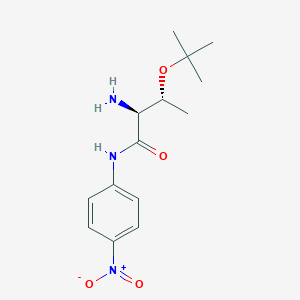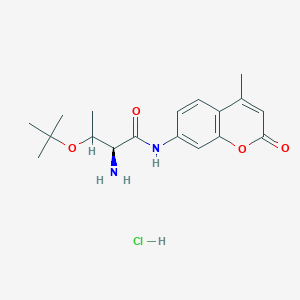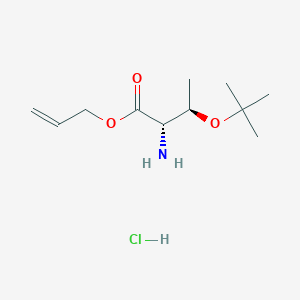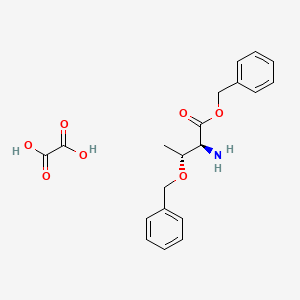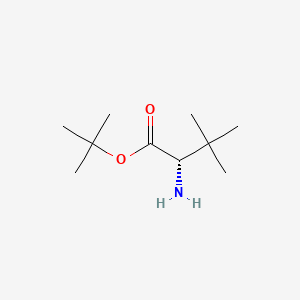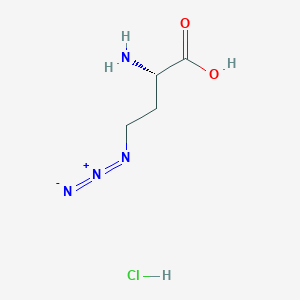
(S)-2-アミノ-4-アジドブタン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-アジドホモアラニン (塩酸塩) は、メチオニンの非天然アミノ酸アナログであり、アジド部分を有していますこれは、タンパク質の生物学的機能に影響を与えることなく、特定の位置でタンパク質を標識するために、化学生物学およびバイオテクノロジーの分野で特に価値があります .
科学的研究の応用
L-Azidohomoalanine (hydrochloride) has a wide range of scientific research applications:
Protein Labeling: It is incorporated into proteins during de novo protein synthesis, allowing for the specific labeling of proteins with imaging agents, affinity tags, or other functional groups
Bioorthogonal Chemistry: Used in bioorthogonal reactions to introduce functional groups into biomolecules without interfering with their natural functions.
Drug Development: Employed in the synthesis of PROTAC molecules for targeted protein degradation.
Molecular Probes: Acts as an infrared probe due to the unique properties of the azido group.
作用機序
L-アジドホモアラニン (塩酸塩) は、タンパク質に組み込まれ、メチオニンの代わりに作用します。この組み込みは、L-アジドホモアラニンを基質として認識するメチオニル-tRNAシンテターゼによって促進されます。 組み込まれると、アジド基は生体直交反応を起こすことができ、タンパク質の特定の修飾が可能になります .
類似化合物の比較
L-アジドホモアラニン (塩酸塩) は、タンパク質への組み込み効率が高く、生体直交化学における汎用性が高いことから、アジドアミノ酸の中でユニークです。類似の化合物には次のものがあります。
L-アジドアラニン: L-アジドホモアラニンよりもタンパク質への組み込み効率が低いです.
L-アジドノルバリン: 同様に効率が低く、あまり使用されません.
L-アジドホモアラニン (塩酸塩) は、優れた組み込み効率と、さまざまな生体直交反応におけるより幅広い適用性により、際立っています .
生化学分析
Biochemical Properties
L-Azidohomoalanine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The azide group in L-Azidohomoalanine hydrochloride can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Cellular Effects
The effects of L-Azidohomoalanine hydrochloride on various types of cells and cellular processes are diverse. It influences cell function by being incorporated into proteins during active protein synthesis . This incorporation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of L-Azidohomoalanine hydrochloride is primarily through its interactions at the molecular level. It exerts its effects by binding to biomolecules, potentially influencing enzyme activity and altering gene expression. The azide group in L-Azidohomoalanine hydrochloride allows it to participate in click chemistry reactions, enabling it to bind to molecules containing Alkyne, DBCO, or BCN groups .
準備方法
合成経路と反応条件
L-アジドホモアラニン (塩酸塩) の合成は、通常、いくつかのステップで実行されます。
カルボン酸の還元: 出発物質である N-Boc-O-Bn-L-アスパラギン酸は、対応するアルコールを生成するために還元されます。
ヒドロキシル基のメシル化: 次に、ヒドロキシル基はメシレートに変換されます。
アジ化ナトリウムによるメシレートの置換: メシレートはアジ化ナトリウムで置換され、アジド基が導入されます。
二重脱保護 (小規模): 保護基は除去され、L-アジドホモアラニンが得られます。
ベンジルエステルとBoc基の脱保護 (大規模): 大規模生産の場合、ベンジルエステルとBoc基は別々のステップで脱保護されます.
工業生産方法
L-アジドホモアラニン (塩酸塩) の工業生産は、同様の合成経路に従いますが、スケーラビリティとコスト効率のために最適化されています。 反応は通常、反応条件を正確に制御して、高い収率と純度を確保するために、大型反応器で行われます .
化学反応の分析
L-アジドホモアラニン (塩酸塩) は、いくつかのタイプの化学反応を起こします。
クリックケミストリー: アルキン基を含む分子との銅触媒アジド-アルキン環状付加 (CuAAC) 反応に関与します。
ひずみ促進アルキン-アジド環状付加 (SPAAC): DBCOまたはBCN基などのひずみ環状アルキンを含む分子とのSPAAC反応を起こすこともできます.
一般的な試薬と条件
銅触媒アジド-アルキン環状付加 (CuAAC): 銅(I)触媒とアルキン含有分子が必要です。
ひずみ促進アルキン-アジド環状付加 (SPAAC): 触媒を必要とせずに、DBCOまたはBCNなどのひずみ環状アルキンを使用します.
主要な生成物
これらの反応の主な生成物は、対応するトリアゾール誘導体であり、安定しており、さまざまな用途に合わせてさらに修飾することができます .
科学研究への応用
L-アジドホモアラニン (塩酸塩) は、科学研究で幅広い用途があります。
類似化合物との比較
L-Azidohomoalanine (hydrochloride) is unique among azidoamino acids due to its high efficiency of incorporation into proteins and its versatility in bioorthogonal chemistry. Similar compounds include:
L-Azidoalanine: Less efficient in protein incorporation compared to L-Azidohomoalanine.
L-Azidonorvaline: Also less efficient and less commonly used.
L-Azidohomoalanine (hydrochloride) stands out due to its superior incorporation efficiency and broader applicability in various bioorthogonal reactions .
特性
IUPAC Name |
(2S)-2-amino-4-azidobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYJRIDKLZZEO-DFWYDOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942518-29-8 |
Source


|
| Record name | Butanoic acid, 2-amino-4-azido-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
